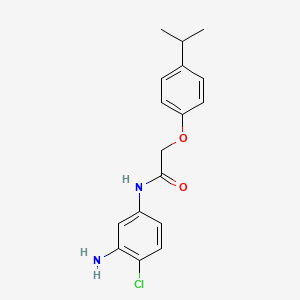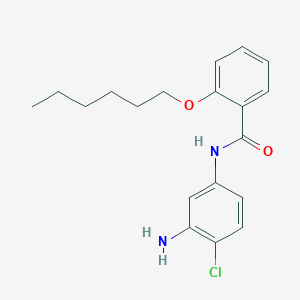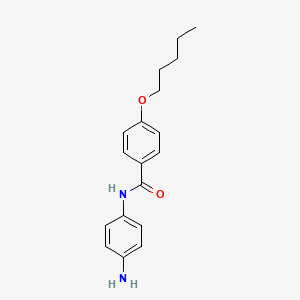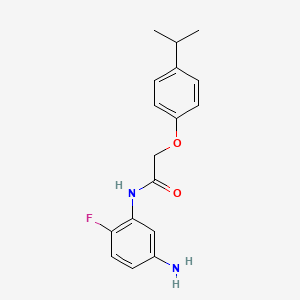
2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine
Descripción general
Descripción
2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine (2MPME) is an organic compound that has been studied extensively due to its potential applications in medicine and other scientific fields.
Aplicaciones Científicas De Investigación
Synthetic Methodologies
- A novel synthesis method for 3-hydroxy-3H-indole-3-ethanamines and -3H-indole-3-acetamides, which are structurally similar to 2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine, was discovered. This method involves reacting 1-hydroxyindoles with enamines in the presence of tosyl or mesyl chloride, proposing a plausible mechanism for the reaction (Hayashi et al., 2004).
Chemical Characterization and Studies
- The preparation of ethanamine derivatives, including the partially enriched N-methyl-2-(4-nitrophenoxy)ethanamine, was described. These preparations were used for base-catalyzed rearrangement studies (Yilmaz & Shine, 1988).
- A new synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate structurally related to 2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine, was developed using 2-nitrochlorobenzene. This method highlights its convenience and economy for accessing such intermediates (Luo et al., 2008).
Catalytic and Biological Applications
- Palladium(II) complexes of (pyridyl)imine ligands, structurally similar to the compound , were studied as catalysts for methoxycarbonylation of olefins. The structure of these complexes influenced their catalytic behavior (Zulu et al., 2020).
- Chiral (imino)pyridine/phosphine palladium(II) complexes, related to 2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine, were investigated for their applications as catalysts in the methoxycarbonylation of styrene, showing moderate catalytic activities (Ngcobo et al., 2021).
Molecular Structure Analysis
- The structural elucidation of chiral (imino)pyridine/phosphine palladium(II) complexes, which are similar in structure to the compound of interest, was conducted to understand their catalytic properties in various reactions (Ngcobo et al., 2021).
Propiedades
IUPAC Name |
2-(2-methylphenoxy)-N-(pyridin-3-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-13-5-2-3-7-15(13)18-10-9-17-12-14-6-4-8-16-11-14/h2-8,11,17H,9-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDIFVCVLAPRIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



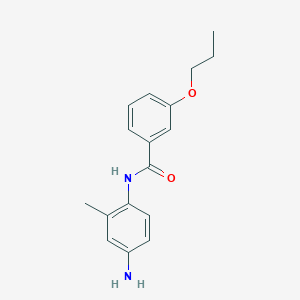


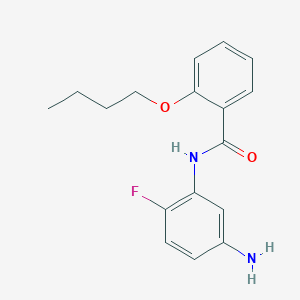
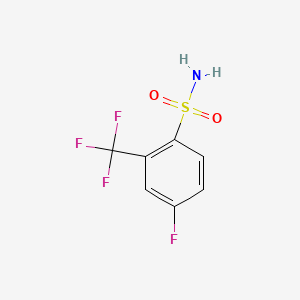
![Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385102.png)

![N-Ethyl-3-[(2-methoxyethyl)amino]propanamide](/img/structure/B1385104.png)
